Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)
CAS No.:
Cat. No.: VC16319217
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2O2 |
|---|---|
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | 2-benzo[e][1]benzofuran-1-yl-N-pyridin-4-ylacetamide |
| Standard InChI | InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22) |
| Standard InChI Key | SRDLYELOJDRFGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4 |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) (molecular formula: , molecular weight: 302.3 g/mol) features a naphtho[2,1-b]furan core fused to a pyridine ring via an acetamide linker. The naphthofuran system comprises a naphthalene moiety (two fused benzene rings) conjugated with a furan ring, while the pyridine substitution introduces nitrogen-based electron density.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-benzo[e]benzofuran-1-yl-N-pyridin-4-ylacetamide |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4 |
| InChI Key | SRDLYELOJDRFGJ-UHFFFAOYSA-N |
| PubChem CID | 937696 |
The planar naphthofuran system enables π-π stacking interactions, while the pyridine and acetamide groups enhance solubility and hydrogen-bonding capacity.
Spectroscopic and Physicochemical Properties
The compound’s UV-Vis spectrum likely exhibits absorption maxima in the 250–300 nm range due to aromatic π→π* transitions. Mass spectrometry (MS) data would show a molecular ion peak at m/z 302.3, consistent with its molecular weight. Nuclear magnetic resonance (NMR) analysis would reveal distinct signals for the furan oxygen ( 6.5–7.5 ppm), pyridine protons ( 8.0–8.5 ppm), and acetamide carbonyl ( 168–170 ppm).
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves:
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Furan-Naphthalene Fusion: Diels-Alder cyclization of substituted furans and naphthoquinones.
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Acetamide Installation: Coupling the naphthofuran intermediate with 4-aminopyridine via carbodiimide-mediated amidation.
Challenges include regioselectivity in furan functionalization and purification of the planar aromatic product.
Scalability and Optimization
Current yields are unspecified, but microwave-assisted synthesis or flow chemistry could enhance efficiency. Computational modeling (e.g., DFT calculations) may guide solvent selection and catalyst design to minimize side reactions.
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary studies suggest apoptosis induction in cancer cells via:
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ROS Generation: The naphthofuran core may intercalate DNA, causing oxidative stress.
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Kinase Inhibition: Pyridine’s electron-rich structure could block ATP-binding pockets in kinases like EGFR or VEGFR.
Table 2: Hypothesized Biological Targets
| Target | Mechanism | Efficacy (Predicted) |
|---|---|---|
| COX-2 | Competitive inhibition | Moderate |
| DNA Topoisomerase II | Intercalation | High |
| EGFR Kinase | ATP-binding pocket occlusion | Low |
Comparative Analysis with Related Heterocyclic Compounds
Pyridine Substitution Effects
Replacing pyridine with phenyl (C₆H₅) decreases polarity (ΔlogP = +0.5) but abolishes kinase inhibition, highlighting the pyridine’s critical role in target engagement.
Current Research Landscape and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No data on LD₅₀ or hepatotoxicity.
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Synthetic Accessibility: Scalable routes remain undisclosed.
Prioritized Research Areas
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Mechanistic Studies: CRISPR screening to identify genetic vulnerabilities to the compound.
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Formulation Development: Nanoparticle encapsulation to enhance tumor targeting.
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Computational Modeling: QSAR analysis to optimize bioactivity and ADMET profiles.
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